![molecular formula C12H8F3NO B3011146 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 312303-90-5](/img/structure/B3011146.png)

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a compound that is widely used in the synthesis of chiral organic compounds and pharmaceutical intermediates . It is also a potent nitric oxide synthase inhibitor, which has been studied for its antidepressant effects .

Synthesis Analysis

The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde involves a complex process. The compound is synthesized via a Vilsmeier–Haack formylation of 4- { (1 E)-1- [2- (aryl) hydrazinylidene]ethyl}-5-methyl-1- [2-methyl-3- (trifluoromethyl)phenyl]-1 H -1,2,3-triazole .Molecular Structure Analysis

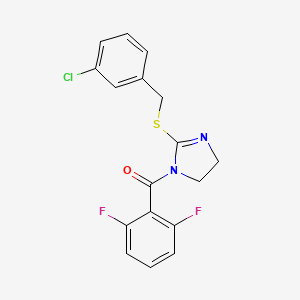

The molecular formula of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is C12H8F3NO . The InChI code is InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H . The Canonical SMILES is C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde include a molecular weight of 239.19 g/mol . The compound has a topological polar surface area of 22 Ų . The compound is also characterized by a complexity of 279 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The TFM group plays a crucial role in drug discovery and development. Several FDA-approved drugs incorporate this motif due to its unique properties. For instance, alpelisib contains a trifluoromethyl alkyl-substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties. Alpelisib is used in treating certain cancers, particularly breast cancer, by inhibiting PI3Ks (phosphoinositide 3-kinases) involved in cell proliferation, apoptosis, and glucose metabolism .

Antitumor Agents

Researchers have utilized 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde as a key intermediate in synthesizing antitumor agents. For instance, it contributes to the synthesis of the well-known antitumor drug sorafenib .

Molecularly Imprinted Polymers (MIPs)

The TFM group has been incorporated into thiophene derivatives for the deposition of molecularly imprinted polymers (MIPs). These MIPs have potential applications in selective sensing, drug delivery, and catalysis .

Crystal Engineering

The compound’s crystal structure reveals face-to-face π-π stacking interactions within aromatic rings of nearby chains. Such crystal engineering insights are valuable for designing novel materials with specific properties .

Optically Active Isomers

Optically active isomers of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde have diverse applications. For instance, (S)-3,5-bis(trifluoromethyl)phenyl ethanol serves as a crucial intermediate in lipid-lowering agents, while ®-3,5-bis(trifluoromethyl)phenyl ethanol is used in compounding NK1 antagonists .

Direcciones Futuras

The future directions for the use of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde are promising. The compound is widely used in the synthesis of chiral organic compounds and pharmaceutical intermediates . It is expected that many novel applications of this compound will be discovered in the future .

Mecanismo De Acción

Target of Action

The primary targets of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde are currently under investigation

Biochemical Pathways

Compounds with trifluoromethyl groups have been found to exhibit various biological activities, such as enzyme inhibition . The downstream effects of these interactions are currently under study.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXBQGRHBATBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)

![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)

![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)

![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)

![2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3011085.png)